molecular formula C12H24N2O2 B1518529 Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate CAS No. 1156665-15-4

Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate

Cat. No. B1518529
M. Wt: 228.33 g/mol
InChI Key: QIFJWGRECLYWCN-UHFFFAOYSA-N
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Description

Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate is a chemical compound with the CAS Number: 1156665-15-4 . It has a molecular weight of 228.33 . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14(4)10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate is a liquid at room temperature . It has a molecular weight of 228.33 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate serves as a key intermediate or building block in the synthesis of a range of biologically active compounds. For instance, it is utilized in the preparation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are significant for their biological activities. These compounds are synthesized from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating the utility of tert-butyl 2-substituted derivatives in medicinal chemistry for developing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives with potential pharmaceutical applications (Marin et al., 2004).

Catalysis and Material Science

In material science and catalysis, derivatives of tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate, such as tert-butylmethylphosphino groups, are used in the development of rigid P-chiral phosphine ligands. These ligands exhibit excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, showcasing their importance in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Safety And Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)9-14(4)10-5-7-13-8-6-10/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFJWGRECLYWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[methyl(piperidin-4-yl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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